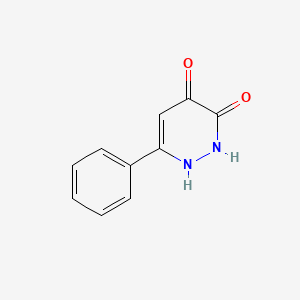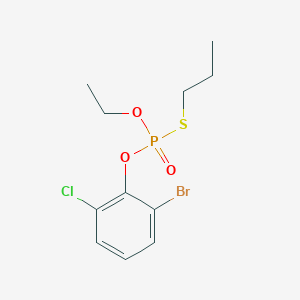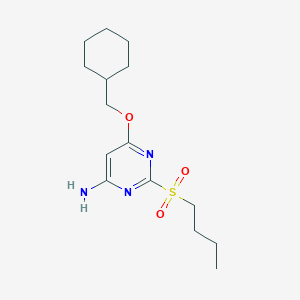
6-(Methanesulfonyl)-9-phenyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: A methylsulfonyl group is introduced via a substitution reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory properties.
2-(4-Methylsulfonyl Phenyl) Indole Derivatives: These compounds exhibit dual antimicrobial and anti-inflammatory activities.
Uniqueness
6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62141-46-2 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
6-methylsulfonyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
LCWVFSNDVKIASH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)









![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
